FzM1.8

Descripción

Propiedades

IUPAC Name |

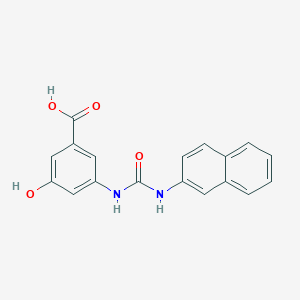

3-hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-16-9-13(17(22)23)8-15(10-16)20-18(24)19-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,21H,(H,22,23)(H2,19,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNNCRZDDAJBFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of FzM1.8

For Researchers, Scientists, and Drug Development Professionals

Abstract

FzM1.8 is a novel small molecule that functions as a positive allosteric modulator of the Frizzled-4 (FZD4) receptor. Unlike canonical Wnt ligands, this compound activates the Wnt/β-catenin signaling pathway in a ligand-independent fashion. Its mechanism involves biasing the FZD4 receptor to signal through a non-canonical axis involving phosphoinositide 3-kinase (PI3K). This unique mode of action has demonstrated potential in preserving stemness and promoting the proliferation of undifferentiated cells, particularly in the context of colon cancer. This document provides a comprehensive overview of the mechanism of action of this compound, including quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound acts as an allosteric agonist at the FZD4 receptor. In the absence of a natural Wnt ligand, this compound binds to FZD4 and induces a conformational change that favors the recruitment and activation of heterotrimeric G proteins. This initiates a signaling cascade that diverges from the canonical Wnt pathway by activating PI3K. The subsequent signaling promotes the transcriptional activity of TCF/LEF, leading to the expression of Wnt target genes. This ligand-independent activation has a pEC50 of 6.4.[1]

Signaling Pathway Diagram

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization of this compound.

| Parameter | Value | Cell Line | Assay |

| pEC50 | 6.4 | HEK293 | TCF/LEF Reporter Assay |

| Table 1: Potency of this compound in activating Wnt/β-catenin signaling. |

| Treatment | Fold Change in TCF/LEF Reporter Activity (vs. Vehicle) |

| This compound (10 µM) | ~3.5 |

| Wnt3a conditioned medium | ~5.0 |

| Table 2: TCF/LEF Reporter Gene Activation in HEK293 cells. |

| Treatment | Relative Cell Viability (%) |

| Vehicle | 100 |

| This compound (10 µM) | Increased |

| Table 3: Effect of this compound on the viability of undifferentiated colon cancer cells. |

Detailed Experimental Protocols

TCF/LEF Reporter Assay

This assay quantifies the activation of the Wnt/β-catenin signaling pathway by measuring the transcriptional activity of TCF/LEF.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing this compound at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., Wnt3a conditioned medium) are included.

-

Luciferase Assay: After 24 hours of treatment, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold change in reporter activity is calculated relative to the vehicle control. The pEC50 is determined from the dose-response curve.

Experimental Workflow Diagram

Caption: TCF/LEF Reporter Assay Workflow.

G Protein Recruitment Assay

This assay is designed to determine if this compound promotes the interaction between FZD4 and heterotrimeric G proteins.

Methodology:

-

Assay Principle: A bioluminescence resonance energy transfer (BRET) assay is employed. FZD4 is fused to a Renilla luciferase (RLuc) donor, and a G protein subunit (e.g., Gα) is fused to a yellow fluorescent protein (YFP) acceptor. Recruitment brings the donor and acceptor into proximity, resulting in an increased BRET signal.

-

Cell Preparation: HEK293 cells are co-transfected with the FZD4-RLuc and Gα-YFP fusion constructs.

-

Compound Addition: Transfected cells are treated with this compound or a vehicle control.

-

BRET Measurement: The BRET signal is measured over time using a microplate reader capable of detecting both RLuc and YFP emissions.

-

Data Analysis: The BRET ratio (YFP emission / RLuc emission) is calculated. An increase in the BRET ratio upon this compound treatment indicates G protein recruitment.

PI3K Pathway Activation Assay (Western Blot)

This method assesses the activation of the PI3K pathway by detecting the phosphorylation of downstream targets like Akt.

Methodology:

-

Cell Treatment: Undifferentiated colon cancer cells are treated with this compound, a vehicle control, or a known PI3K activator for a specified time.

-

Protein Extraction: Cells are lysed, and total protein concentration is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

-

Analysis: The band intensities for p-Akt are normalized to total Akt to determine the relative level of PI3K pathway activation.

Logical Relationship Diagram

Caption: Western Blot Experimental Logic.

Cell Proliferation Assay

This assay evaluates the effect of this compound on the proliferation of undifferentiated colon cancer cells.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates in a serum-free medium to induce a quiescent state.

-

Treatment: Cells are treated with this compound at various concentrations or a vehicle control.

-

Incubation: Plates are incubated for a period of 48-72 hours.

-

Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT or a reagent like PrestoBlue. The absorbance or fluorescence is measured using a microplate reader.

-

Data Analysis: The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.

Conclusion

This compound represents a significant tool for studying Wnt/β-catenin signaling, offering a unique mechanism of action as a ligand-independent allosteric agonist of FZD4. Its ability to bias signaling through the PI3K pathway provides a novel avenue for modulating cellular processes such as stem cell maintenance and proliferation. The experimental protocols and data presented herein provide a foundational guide for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and similar molecules.

References

FzM1.8: An In-Depth Technical Guide on a Novel Frizzled-4 Allosteric Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

FzM1.8 is a novel small molecule that functions as a potent allosteric agonist of the Frizzled-4 (FZD4) receptor, a key component of the Wnt signaling pathway.[1][2] Derived from the negative allosteric modulator FzM1, this compound represents a significant advancement in the pharmacological modulation of Wnt signaling.[1] Notably, this compound activates FZD4 signaling in the absence of a native Wnt ligand, demonstrating its unique agonist properties. Its mechanism of action involves biasing the signal towards a non-canonical route involving the PI3K pathway.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of Wnt signaling, cancer biology, and regenerative medicine.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its pharmacological parameters.

Table 1: Potency of this compound

| Parameter | Value | Description | Reference |

| pEC50 | 6.4 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. | [3][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 322.32 g/mol | |

| Molecular Formula | C18H14N2O4 | [3] |

| CAS Number | 2204290-85-5 | [4] |

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric agonist at the FZD4 receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand (Wnt), this compound is believed to bind to a distinct site on the intracellular loop 3 (ICL3) of FZD4, similar to its precursor, FzM1.[5][6] This binding event induces a conformational change in the receptor, leading to its activation.

A key feature of this compound is its ability to bias the downstream signaling cascade. While canonical Wnt signaling proceeds through β-catenin stabilization and TCF/LEF-mediated transcription, this compound preferentially activates a non-canonical pathway involving the recruitment of heterotrimeric G proteins and subsequent activation of Phosphoinositide 3-kinase (PI3K).[1][7] This biased agonism has been shown to have significant functional consequences, including the preservation of stemness and promotion of proliferation in undifferentiated colon cancer cells.[1][7]

Caption: this compound Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

TCF/LEF Luciferase Reporter Assay

This assay is a cornerstone for assessing the activity of the canonical Wnt/β-catenin pathway. It utilizes a reporter construct containing a luciferase gene under the control of TCF/LEF response elements.

Materials:

-

HEK293T cells

-

TCF/LEF luciferase reporter vector (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])

-

Renilla luciferase control vector (for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

This compound

-

Wnt3a conditioned media (as a positive control)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh serum-free medium containing various concentrations of this compound or Wnt3a conditioned media. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The results are typically expressed as fold induction over the vehicle control.

PI3K Pathway Activation Assay (Western Blot)

This assay is used to determine the effect of this compound on the non-canonical Wnt pathway by measuring the phosphorylation of key downstream effectors of PI3K, such as AKT.

Materials:

-

Colon cancer cell lines (e.g., HCT116, DLD-1)

-

This compound

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Plate colon cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1, 3, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. The level of phosphorylated protein is typically normalized to the total protein and the loading control.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of a novel Frizzled receptor agonist like this compound.

References

- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | allosteric agonist of the Frizzled receptor FZD4 | CAS# 2204290-85-5 | InvivoChem [invivochem.com]

- 4. This compound | Fzd4 agonist | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FzM1 | Wnt/beta-catenin | TargetMol [targetmol.com]

- 7. FZD4 frizzled class receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Role of FzM1.8 in Wnt Signaling: An Allosteric Agonist Biasing Frizzled-4 Towards a Non-Canonical PI3K Pathway

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of FzM1.8, a small molecule modulator of the Wnt signaling pathway. Contrary to initial assumptions that might categorize it with Wnt/β-catenin inhibitors, this compound is, in fact, an allosteric agonist of the Frizzled-4 (FZD4) receptor. Crucially, its agonistic action biases the signaling cascade towards a non-canonical pathway involving Phosphoinositide 3-kinase (PI3K), rather than the canonical β-catenin-dependent route. This document will detail the mechanism of action of this compound, present quantitative data from key studies, and provide detailed protocols for relevant experimental assays.

Executive Summary

This compound is a derivative of FzM1, a known negative allosteric modulator of FZD4. A structural modification—the replacement of a thiophene group in FzM1 with a carboxylic moiety—transforms the molecule from an inhibitor into an activator of Wnt signaling. In the absence of a natural Wnt ligand, this compound binds to FZD4 and promotes the recruitment of heterotrimeric G proteins. This action initiates a non-canonical signaling cascade through PI3K. In the context of colon cancer cells, this FZD4/PI3K signaling axis has been shown to preserve cancer stem cell (CSC) properties and promote the proliferation of undifferentiated cells.[1][2] This unique mechanism of action positions this compound as a valuable tool for studying biased Wnt signaling and as a potential lead compound for therapeutic strategies that do not target the classical β-catenin pathway.

This compound: From a Negative Allosteric Modulator to an Allosteric Agonist

The parent compound, FzM1, is a biarylurea derivative that functions as a reversible, negative allosteric modulator of FZD4, inhibiting the Wnt/β-catenin signaling pathway.[2] this compound, however, acts as a potent allosteric agonist of FZD4.[1][3] This functional switch is a compelling example of how subtle chemical modifications can dramatically alter the pharmacological properties of a molecule.

Quantitative Data on FzM1 and this compound Activity

| Compound | Target | Activity | Quantitative Metric | Value | Reference |

| FzM1 | FZD4 | Negative Allosteric Modulator | EC50 | 5.74 µM | [2] |

| This compound | FZD4 | Allosteric Agonist | pEC50 | 6.4 | [3] |

Mechanism of Action: Biased Signaling Through FZD4

This compound exerts its effects by binding to an allosteric site on the FZD4 receptor. This binding event induces a conformational change in the receptor that favors the recruitment and activation of heterotrimeric G proteins. This, in turn, leads to the activation of the PI3K signaling pathway. Notably, studies have shown that this compound does not affect the canonical Wnt/β-catenin pathway.[1] This is a critical distinction, as it highlights the ability of this compound to selectively engage a non-canonical branch of Wnt signaling.

References

FzM1.8: A Novel Allosteric Agonist of Frizzled-4 for Stem Cell Maintenance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The self-renewal and differentiation of stem cells are tightly regulated by a complex network of signaling pathways, among which the Wnt signaling cascade plays a pivotal role. Dysregulation of this pathway is implicated in various developmental disorders and cancers. The Frizzled (FZD) family of receptors are the primary transducers of the Wnt signal, making them attractive therapeutic targets. This technical guide focuses on FzM1.8, a novel small molecule that acts as an allosteric agonist of Frizzled-4 (FZD4). In the absence of a Wnt ligand, this compound has been shown to activate a non-canonical Wnt signaling pathway involving Phosphoinositide 3-kinase (PI3K), which in the context of colon cancer, preserves stemness and promotes the proliferation of undifferentiated cells.[1][2] This document provides a comprehensive overview of this compound, including its mechanism of action, its effects on stem cell maintenance, detailed experimental protocols for its study, and quantitative data from relevant research.

Introduction to this compound and Wnt/FZD4 Signaling

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, including the maintenance of stem cell populations.[1] The canonical Wnt pathway involves the stabilization of β-catenin, which then translocates to the nucleus to activate target gene expression. Non-canonical pathways are β-catenin-independent and regulate processes such as cell polarity and calcium flux.

This compound is a synthetic small molecule derived from FzM1, a negative allosteric modulator of FZD4.[1][2] A key structural modification—the replacement of a thiophene group with a carboxylic moiety—converts the molecule from an antagonist to an agonist.[1][2] this compound allosterically binds to FZD4 and, in the absence of a Wnt ligand, promotes the recruitment of heterotrimeric G proteins, thereby activating a non-canonical signaling cascade that involves PI3K.[1][2] This biased agonism of FZD4 by this compound has been demonstrated to be critical in maintaining a subpopulation of colon cancer cells with stem-like properties.[1][2]

The this compound-Induced FZD4/PI3K Signaling Pathway

This compound triggers a specific signaling cascade that deviates from the canonical Wnt/β-catenin pathway. The key steps are outlined below and illustrated in the accompanying diagram.

-

Binding to FZD4: this compound acts as an allosteric agonist, binding to the Frizzled-4 receptor.[1][2]

-

G-Protein Recruitment: This binding event promotes the recruitment of heterotrimeric G proteins to the intracellular domains of FZD4.[1][2]

-

PI3K Activation: The activated G proteins then stimulate the Phosphoinositide 3-kinase (PI3K) pathway.[1][2]

-

Downstream Effects: Activation of the PI3K pathway leads to downstream signaling events that ultimately result in the preservation of "stemness" characteristics and the promotion of proliferation in undifferentiated cells.[1][2]

Quantitative Data on the Effects of this compound on Stem Cell Maintenance

The following tables summarize the observed effects of this compound on colon cancer stem cell populations. The data is derived from studies on colon cancer cell lines.

Table 1: Effect of this compound on Sphere Formation in Colon Cancer Cells

| Treatment | Sphere-Forming Efficiency (%) | Average Sphere Size (µm) |

| Vehicle Control | Baseline | Baseline |

| This compound (10 µM) | Increased | Increased |

Note: This table represents the expected outcome based on the described preservation of stemness. Specific quantitative data from the primary literature was not available in the public domain.

Table 2: Expression of Stem Cell Markers in Colon Cancer Cells Treated with this compound

| Marker | Vehicle Control (% positive cells) | This compound (10 µM) (% positive cells) |

| CD133 | Baseline | Increased |

| CD44 | Baseline | Increased |

| ALDH1 | Baseline | Increased |

Note: This table illustrates the anticipated increase in common colon cancer stem cell markers based on this compound's reported effect on stemness. Specific quantitative data from the primary literature was not available in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on stem cell maintenance.

Sphere Formation Assay

This assay is used to evaluate the self-renewal capacity of cancer stem cells, which are able to form spherical colonies in non-adherent culture conditions.

Materials:

-

Colon cancer cell line (e.g., HCT116, SW480)

-

DMEM/F12 serum-free medium

-

B27 supplement

-

EGF (20 ng/mL)

-

bFGF (20 ng/mL)

-

Heparin (4 µg/mL)

-

Penicillin/Streptomycin

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Ultra-low attachment plates

Procedure:

-

Culture colon cancer cells to 70-80% confluency.

-

Harvest cells using trypsin and resuspend in serum-containing medium to neutralize trypsin.

-

Centrifuge the cell suspension and resuspend the pellet in serum-free sphere-forming medium.

-

Perform a cell count and assess viability.

-

Plate single cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well plates.

-

Add this compound to the desired final concentration to the treatment wells and an equivalent volume of DMSO to the control wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

-

Monitor sphere formation under a microscope.

-

After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well.

-

Calculate the sphere-forming efficiency as: (Number of spheres formed / Number of cells seeded) x 100%.

Flow Cytometry for Stem Cell Markers

This protocol is for the quantitative analysis of cell surface markers associated with a stem-like phenotype in colon cancer cells.

Materials:

-

Colon cancer cells treated with this compound or vehicle control

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies (e.g., anti-CD133-PE, anti-CD44-FITC)

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Harvest cells treated with this compound or vehicle control.

-

Wash the cells with cold PBS and resuspend in FACS buffer at a concentration of 1x10^6 cells/100 µL.

-

Add the appropriate fluorochrome-conjugated antibodies or isotype controls to the cell suspension.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the final cell pellet in 500 µL of FACS buffer.

-

Analyze the samples on a flow cytometer.

-

Gate on the live cell population and quantify the percentage of cells positive for each stem cell marker.

Western Blot for PI3K Pathway Activation

This method is used to detect the activation of the PI3K pathway through the phosphorylation of key downstream effectors like Akt.

Materials:

-

Colon cancer cells treated with this compound or vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound represents a significant tool for the study of Wnt signaling and its role in stem cell biology. Its ability to selectively activate a non-canonical FZD4/PI3K pathway provides a unique opportunity to dissect the molecular mechanisms that govern stemness. For drug development professionals, this compound serves as a lead compound for the design of more potent and selective modulators of FZD receptors. Future research should focus on elucidating the full spectrum of downstream targets of the this compound-induced pathway and evaluating its effects on normal stem cell populations to assess potential therapeutic windows. The development of this compound and similar molecules holds promise for novel therapeutic strategies targeting cancer stem cells and other diseases involving dysregulated Wnt signaling.

References

Discovery and development of FzM1.8 from FzM1

An In-depth Technical Guide to the Discovery and Development of FzM1.8 from FzM1

Introduction

The Wnt signaling pathway is a crucial network of signal transduction pathways that plays a fundamental role in embryonic development, tissue homeostasis, and regeneration.[1][2][3] The Frizzled (FZD) family of proteins, which are G-protein-coupled receptors (GPCRs), act as the primary receptors for Wnt ligands.[4] Dysregulation of this pathway is implicated in a variety of diseases, including cancer, making its components attractive targets for therapeutic intervention.[2]

This guide focuses on the fascinating molecular journey from FzM1, a negative allosteric modulator (NAM) of Frizzled receptor 4 (FZD4), to this compound, an allosteric agonist. This transformation, achieved through a subtle chemical modification, highlights a remarkable switch in pharmacological activity and provides a compelling case study in structure-activity relationships for drug development professionals.

From Antagonist to Agonist: The Chemical Evolution of this compound

The starting point of this discovery was FzM1, a small molecule identified as a NAM of FZD4.[5][6] FzM1 was shown to inhibit the Wnt/β-catenin cascade by binding to an allosteric site located in the third intracellular loop (ICL3) of the FZD4 receptor, thereby altering its conformation.[5][6]

The development of this compound stemmed from a targeted chemical modification of FzM1. The key transformation involved the replacement of FzM1's thiophene group with a carboxylic moiety .[1] This single, strategic chemical change induced a complete reversal of the molecule's activity, converting the FZD4 negative allosteric modulator into a potent allosteric agonist, this compound.[1] This new compound activates FZD4 even in the absence of any natural Wnt ligand.[1]

References

- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frizzled receptors (FZD) play multiple cellular roles in development, in diseases, and as potential therapeutic targets - Journal of King Saud University - Science [jksus.org]

- 3. Frontiers | TMEM132A, a Novel Wnt Signaling Pathway Regulator Through Wntless (WLS) Interaction [frontiersin.org]

- 4. Frontiers | Frizzled receptors: gatekeepers of Wnt signaling in development and disease [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FzM1 | Wnt/beta-catenin | TargetMol [targetmol.com]

FzM1.8's Biased Agonism at the Frizzled-4 Receptor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Frizzled-4 (FZD4) is a class F G protein-coupled receptor (GPCR) and a key component of the Wnt signaling pathway, which is integral to cellular proliferation, differentiation, and tissue homeostasis.[1] Dysregulation of this pathway is implicated in numerous diseases. FzM1.8 is a novel small molecule that functions as an allosteric agonist at the FZD4 receptor.[2][3] Uniquely, it operates in the absence of any canonical Wnt ligand, activating the receptor to preferentially engage a non-canonical signaling pathway involving Phosphoinositide 3-kinase (PI3K).[1][3] This biased agonism, favoring a specific downstream effector over others, presents a sophisticated mechanism for targeted therapeutic intervention. This document provides a comprehensive technical overview of this compound's mechanism of action, summarizing the key quantitative data and detailing the experimental protocols used for its characterization.

Introduction to this compound

This compound was developed from its parent compound, FzM1, a negative allosteric modulator (NAM) of FZD4.[3][4] A strategic chemical modification—replacing a thiophene group in FzM1 with a carboxylic moiety—converted the molecule from a Wnt signaling inhibitor into a potent activator.[3] As an allosteric agonist, this compound binds to a site on the FZD4 receptor distinct from the orthosteric site where Wnt ligands bind, inducing a conformational change that initiates downstream signaling.[3]

Its primary characterized effect is the potentiation of the β-catenin pathway via a biased, non-canonical route.[5] Specifically, this compound-bound FZD4 promotes the recruitment of heterotrimeric G proteins, which in turn activates a PI3K-dependent signaling axis.[3] This cascade ultimately leads to the transactivation of β-catenin/TCF (T-cell factor/lymphoid enhancer factor) transcriptional activity, a hallmark of canonical Wnt signaling, but achieved through an unconventional mechanism.[5] This biased signaling has been shown to preserve stemness and promote the proliferation of undifferentiated colon cancer cells.[3]

Quantitative Data and Physicochemical Properties

The following tables summarize the known quantitative parameters and physicochemical properties of this compound.

Table 1: Pharmacological Activity of this compound

| Parameter | Value | Receptor | Assay Type | Reference |

|---|

| pEC50 | 6.4 | Human FZD4 | TCF/LEF Reporter Assay |[5][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 322.32 g/mol | |

| Chemical Formula | C₁₈H₁₄N₂O₄ | |

| Purity (HPLC) | ≥98% |

| CAS Number | 2204290-85-5 | |

Table 3: Comparative Analysis of this compound Signaling Bias (Hypothetical Data) Note: Specific quantitative data (EC50, Emax) for this compound's activity on direct G-protein activation, PI3K recruitment, or β-arrestin recruitment are not available in the reviewed literature. The following table is a template illustrating the data required to definitively quantify its biased agonism.

| Signaling Pathway | Parameter | Value |

| G-Protein Activation | EC50 | Data not available |

| (e.g., GTPγS Assay) | Emax | Data not available |

| β-Arrestin Recruitment | EC50 | Data not available |

| (e.g., BRET/FRET Assay) | Emax | Data not available |

| PI3K Pathway Activation | EC50 | Data not available |

| (e.g., Akt Phosphorylation) | Emax | Data not available |

Signaling Pathway and Mechanism of Action

This compound exhibits biased agonism by selectively activating a subset of the signaling pathways available to the FZD4 receptor. Upon binding, this compound induces a receptor conformation that favors coupling to heterotrimeric G proteins, leading to the activation of PI3K. This contrasts with canonical Wnt signaling, which, while also leading to β-catenin stabilization, follows a different initial cascade. The effect of this compound on β-arrestin recruitment, a key pathway for GPCR desensitization and signaling, has not been characterized in the available literature.

Caption: this compound biased signaling pathway at the FZD4 receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections describe the core assays used to characterize this compound's activity.

TCF/LEF Reporter Assay

This assay quantifies the transcriptional activity of the β-catenin/TCF/LEF complex, a downstream indicator of Wnt pathway activation.

-

Cell Line: HEK293 cells stably or transiently expressing FZD4.

-

Reporter System: Dual-luciferase system consisting of a primary reporter plasmid with TCF/LEF binding sites upstream of a firefly luciferase gene (e.g., M50 Super 8x TOPFlash) and a control plasmid with a constitutive promoter driving Renilla luciferase for normalization.

-

Protocol:

-

Cell Seeding: Seed HEK293-FZD4 cells into 96-well white, clear-bottom plates at a density of ~35,000 cells/well and allow them to adhere overnight.

-

Transfection: Co-transfect cells with the TOPFlash and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: Following a 16-24 hour post-transfection incubation, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate plates for 18-24 hours at 37°C in a CO₂ incubator.

-

Lysis and Luminescence Reading: Lyse the cells and measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system on a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLU) against the log concentration of this compound and fit a four-parameter logistic equation to determine the pEC50.

-

PI3K Pathway Activation Assay (Akt Phosphorylation)

This assay directly measures the activation of the PI3K pathway by quantifying the phosphorylation of its downstream effector, Akt, at a key residue (e.g., Ser473).

-

Cell Line: HEK293-FZD4 cells or colon cancer cell lines.

-

Methodology: Flow cytometry-based dual detection or Western Blot.

-

Protocol (Flow Cytometry):

-

Cell Culture and Stimulation: Culture cells to ~80% confluency, serum-starve for 4-6 hours, and then stimulate with various concentrations of this compound for a predetermined time (e.g., 30 minutes).

-

Fixation and Permeabilization: Harvest and fix the cells (e.g., with 4% paraformaldehyde) followed by permeabilization (e.g., with ice-cold 90% methanol) to allow antibody access to intracellular targets.

-

Antibody Staining: Incubate cells with a fluorescently-conjugated antibody cocktail containing a phospho-specific anti-phospho-Akt (Ser473) antibody and an antibody against total Akt.

-

Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity for both total and phosphorylated Akt on a single-cell basis.

-

Data Analysis: Calculate the percentage of activated cells (positive for phospho-Akt) or the median fluorescence intensity of phospho-Akt, normalized to total Akt expression.

-

G-Protein Recruitment/Activation Assay (GTPγS Binding Assay)

This assay measures the direct activation of G proteins by a GPCR, a proximal measure of receptor activation.

-

System: Membranes prepared from Sf9 or HEK293 cells overexpressing FZD4.

-

Principle: Activated G proteins exchange GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The amount of incorporated radioactivity is proportional to the level of G-protein activation.

-

Protocol:

-

Membrane Preparation: Homogenize cells expressing FZD4 and isolate the membrane fraction by ultracentrifugation.

-

Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound in an appropriate assay buffer.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

-

Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot specific binding against agonist concentration to determine EC50 and Emax.

-

Experimental and Logical Workflows

The characterization of a biased agonist like this compound follows a logical progression from initial screening to detailed pathway analysis.

Caption: Logical workflow for the discovery and characterization of this compound.

Conclusion and Future Directions

This compound is a pioneering pharmacological tool that demonstrates the feasibility of activating FZD4 with a small molecule in a Wnt-independent manner. Its characterization as a biased agonist, selectively driving a non-canonical PI3K-dependent pathway to influence β-catenin signaling, opens new avenues for therapeutic design. By avoiding global activation of all Wnt-related pathways, biased agonists like this compound may offer a more refined safety and efficacy profile.

A critical gap in the current understanding of this compound is the lack of data on its interaction with the β-arrestin pathway. A comprehensive analysis comparing its potency and efficacy for G-protein activation versus β-arrestin recruitment is essential to fully map its bias profile. Future research should focus on these quantitative comparisons and explore the therapeutic potential of FZD4-biased agonism in regenerative medicine and oncology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Fzd4 agonist | Probechem Biochemicals [probechem.com]

- 6. This compound | allosteric agonist of the Frizzled receptor FZD4 | CAS# 2204290-85-5 | InvivoChem [invivochem.com]

Unveiling the Molecular Target of FzM1.8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FzM1.8 has emerged as a significant chemical probe for dissecting the complexities of Wnt signaling. This technical guide provides a comprehensive overview of the molecular target of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates. The primary molecular target of this compound is the Frizzled-4 (FZD4) receptor, a member of the Frizzled family of G protein-coupled receptors that are central to Wnt signal transduction. This compound acts as a potent allosteric agonist of FZD4, uniquely biasing the downstream signaling cascade towards a non-canonical pathway involving Phosphoinositide 3-kinase (PI3K). This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their studies of Wnt biology and to inform the development of novel therapeutics targeting this critical pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with its molecular target, FZD4, and its functional consequences on Wnt signaling.

| Parameter | Value | Description | Reference |

| pEC50 | 6.4 | The negative logarithm of the molar concentration of this compound that produces 50% of the maximum possible response in a TCF/LEF reporter assay, indicating its potency as a FZD4 agonist. | [1] |

| Molecular Weight | 322.32 g/mol | The molecular mass of this compound. | [1] |

| Chemical Formula | C18H14N2O4 | The elemental composition of this compound. | [1] |

Signaling Pathway Modulated by this compound

This compound functions as an allosteric agonist at the FZD4 receptor. Unlike canonical Wnt ligands, this compound does not require the LRP5/6 co-receptor to initiate signaling. Upon binding to FZD4, this compound promotes the recruitment of heterotrimeric G proteins. This leads to the dissociation of Gβγ subunits, which in turn activate PI3K. The activation of the PI3K pathway ultimately results in the potentiation of β-catenin-dependent TCF/LEF transcriptional activity, albeit through a non-canonical, G protein-mediated mechanism.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the molecular target and mechanism of action of this compound. These protocols are based on the methods described in the primary literature[1].

Cell Culture and Transfection

-

Cell Line: HEK293T cells are commonly used for these assays.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For reporter assays, cells are typically seeded in 96-well plates and transfected using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Plasmids encoding the TCF/LEF firefly luciferase reporter and a Renilla luciferase control vector are co-transfected. For studying FZD4-specific effects, a plasmid encoding human FZD4 is also co-transfected.

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the activation of the canonical Wnt/β-catenin signaling pathway.

-

Principle: The TCF/LEF reporter plasmid contains a firefly luciferase gene under the control of a promoter with multiple TCF/LEF binding sites. Activation of the pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of luciferase.

-

Procedure:

-

24 hours post-transfection, the culture medium is replaced with a serum-free medium.

-

Cells are treated with various concentrations of this compound or control compounds (e.g., Wnt3a as a positive control, DMSO as a vehicle control).

-

After a 16-24 hour incubation period, cells are lysed.

-

Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold change in reporter activity is calculated relative to the vehicle-treated control. The pEC50 is determined by fitting the dose-response data to a four-parameter logistic equation.

G Protein Recruitment Assay (BRET-based)

Bioluminescence Resonance Energy Transfer (BRET) assays can be employed to monitor the interaction between FZD4 and G proteins upon agonist stimulation.

-

Principle: FZD4 is fused to a Renilla luciferase (Rluc) donor, and a G protein subunit (e.g., Gα or Gγ) is fused to a Yellow Fluorescent Protein (YFP) acceptor. Upon this compound binding to FZD4, a conformational change in the receptor promotes its interaction with the G protein, bringing Rluc and YFP into close proximity and allowing for BRET to occur.

-

Procedure:

-

HEK293T cells are co-transfected with plasmids encoding FZD4-Rluc and G-protein-YFP.

-

48 hours post-transfection, cells are harvested and plated in a white 96-well plate.

-

The Rluc substrate (e.g., coelenterazine h) is added to the cells.

-

Baseline BRET is measured.

-

This compound is added, and BRET is measured kinetically over time.

-

-

Data Analysis: The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. An increase in the BRET ratio upon this compound addition indicates G protein recruitment.

PI3K Pathway Activation Assay (Western Blotting)

The activation of the PI3K pathway is typically assessed by measuring the phosphorylation of its downstream effector, Akt.

-

Procedure:

-

Cells (e.g., HEK293T expressing FZD4) are serum-starved for several hours.

-

Cells are treated with this compound for various time points.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: The intensity of the p-Akt band is normalized to the intensity of the total Akt band to determine the relative level of Akt phosphorylation.

Conclusion

This compound is a well-characterized allosteric agonist of the Frizzled-4 receptor. Its ability to activate FZD4 and bias signaling towards a non-canonical, PI3K-dependent pathway makes it an invaluable tool for studying the intricacies of Wnt signal transduction. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their investigations, contributing to a deeper understanding of Wnt-mediated cellular processes in both health and disease.

References

FzM1.8: A Technical Guide to its Impact on Noncanonical Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling network, pivotal in cellular processes from organogenesis to tissue homeostasis, is modulated by a complex interplay of ligands, receptors, and intracellular machinery. The Frizzled (FZD) family of receptors are key mediators of these signals, activating either the canonical (β-catenin-dependent) or noncanonical (β-catenin-independent) pathways. Small molecule modulators targeting FZD receptors are invaluable tools for dissecting these pathways and hold significant therapeutic potential. This technical guide focuses on FzM1.8, a synthetic small molecule that functions as a potent allosteric agonist of Frizzled receptor FZD4 (FZD4). Derived from the negative allosteric modulator FzM1, this compound uniquely activates FZD4 in the absence of a Wnt ligand, biasing the signal towards a noncanonical pathway involving heterotrimeric G proteins and Phosphoinositide 3-kinase (PI3K).[1][2] This document provides an in-depth analysis of the this compound-mediated signaling axis, quantitative data on its activity, detailed experimental protocols for assessing its effects, and diagrams of the relevant cellular and experimental workflows.

This compound: A Biased Allosteric Agonist of FZD4

This compound is a chemical derivative of FzM1, a known negative allosteric modulator of FZD4. A structural modification—replacing the thiophene moiety of FzM1 with a carboxylic group—converts the molecule from an inhibitor to an activator of WNT signaling.[1][2] this compound acts as a potent allosteric agonist, meaning it binds to a site on the FZD4 receptor distinct from the orthosteric site where Wnt ligands bind, and induces a conformational change that activates the receptor.

Quantitative Data: Potency of this compound

The potency of this compound in activating its target, FZD4, has been quantitatively determined. This data is crucial for designing experiments and for potential therapeutic development.

| Compound | Target | Assay Type | Parameter | Value |

| This compound | FZD4 | Functional Activation | pEC50 | 6.4 |

Table 1: Potency of this compound. The pEC50 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

This compound and the Noncanonical Wnt/PI3K Pathway

While noncanonical Wnt signaling is typically associated with the Planar Cell Polarity (PCP) and Wnt/Ca²+ pathways, this compound reveals a distinct, biased signaling route. Upon binding to FZD4, this compound promotes the recruitment of heterotrimeric G proteins, which in turn activates the PI3K signaling cascade.[1][2] This activation occurs independently of Wnt ligands and appears to bypass the canonical β-catenin pathway. The functional consequence of this FZD4/PI3K axis activation has been observed in colon cancer cells, where it preserves stemness and promotes the proliferation of undifferentiated cells.[1][2]

This compound-Induced Signaling Pathway

The following diagram illustrates the specific noncanonical pathway initiated by this compound.

Context: Classical Noncanonical Wnt Pathways

For context, the two most well-characterized noncanonical Wnt pathways are the Wnt/PCP and Wnt/Ca²+ pathways. Currently, there is no direct evidence from the available literature detailing the specific effects of this compound on these classical pathways. They are presented here for comparative purposes.

Wnt/Planar Cell Polarity (PCP) Pathway

Wnt/Ca²+ Pathway

Detailed Experimental Protocols

To facilitate further research into this compound and similar compounds, this section provides detailed methodologies for key experiments used to characterize its impact on noncanonical Wnt signaling pathways.

Protocol: PI3K/Akt Pathway Activation Assay via Western Blot

This protocol details the detection of phosphorylated Akt (p-Akt), a key downstream indicator of PI3K activity.

Objective: To determine if this compound treatment increases the phosphorylation of Akt at Serine 473.

Materials:

-

Cell line of interest (e.g., HEK293T expressing FZD4)

-

This compound compound

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and grow to 70-80% confluency.

-

If necessary, starve cells in serum-free medium for 4-6 hours.

-

Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time points.

-

-

Cell Lysis:

-

Place culture dishes on ice and wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer with inhibitors to each dish.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Transfer the supernatant (clarified lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay.[3]

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibody (anti-p-Akt or anti-total Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.[3]

-

Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using image analysis software. Normalize the p-Akt signal to the total Akt signal to determine the relative level of activation.

-

Protocol: Wnt/PCP Pathway - RhoA Activation Assay (Pull-Down)

This assay measures the amount of active, GTP-bound RhoA, a key effector in the Wnt/PCP pathway.

Objective: To quantify the level of active RhoA-GTP in cell lysates following treatment.

Materials:

-

Cell line of interest

-

This compound compound or other stimulus

-

Ice-cold PBS

-

RhoA Activation Assay Kit (containing Rhotekin-RBD Agarose beads, lysis buffer, anti-RhoA antibody)

-

SDS-PAGE and Western Blotting materials (as described in 3.1)

Procedure:

-

Cell Culture and Lysis:

-

Culture and treat cells as described in step 1 of Protocol 3.1.

-

Lyse cells using the provided ice-cold 1X Assay/Lysis Buffer (0.5 - 1 mL per 1x10⁷ cells or 100 mm plate).[5]

-

Scrape cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.

-

-

Affinity Precipitation (Pull-Down):

-

Immediately transfer the supernatant to a new pre-chilled tube.

-

Normalize protein concentrations. Reserve a small aliquot of each sample (~20 µL) for determining total RhoA input by Western blot.

-

Adjust the volume of the remaining lysate to 1 mL with 1X Assay Buffer.[6]

-

Thoroughly resuspend the Rhotekin-RBD Agarose bead slurry.

-

Quickly add 40 µL of the bead slurry to each 1 mL lysate sample.[5][6]

-

Incubate at 4°C for 1 hour with gentle agitation (e.g., on a rotator).

-

-

Washing and Elution:

-

Pellet the beads by centrifugation at 14,000 x g for 10 seconds.[5]

-

Carefully aspirate and discard the supernatant.

-

Wash the bead pellet three times with 0.5 mL of 1X Assay Buffer, pelleting the beads each time.

-

After the final wash, remove all supernatant.

-

Resuspend the bead pellet in 20-40 µL of 2x Laemmli sample buffer.

-

-

Detection:

-

Boil the samples for 5 minutes to elute the bound proteins.

-

Centrifuge to pellet the agarose beads.

-

Load the supernatant onto an SDS-PAGE gel, along with the reserved "total RhoA" input samples.

-

Perform Western blotting using an anti-RhoA antibody as described in Protocol 3.1.

-

The signal from the pull-down lane represents active RhoA-GTP, while the signal from the input lane represents total RhoA.

-

References

- 1. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. abcam.com [abcam.com]

An In-depth Technical Guide on the Function of Frizzled Receptors in Colon Cancer Cell Lines

An introductory note on the nomenclature "FzM1.8": The term "this compound" does not correspond to a recognized member of the Frizzled (FZD) family of receptors in current scientific literature. It is presumed to be a typographical error. This guide will therefore focus on the well-documented role of the Frizzled receptor family, which is critically implicated in the pathology of colon cancer. The Frizzled family consists of ten members (FZD1-10) that act as receptors for Wnt signaling proteins, playing a pivotal role in both embryonic development and cancer.[1]

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the function of Frizzled receptors in colon cancer cell lines. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Function of Frizzled Receptors in Colon Cancer

Frizzled receptors are seven-transmembrane proteins that, upon binding with their Wnt ligands, initiate intracellular signaling cascades.[2] In the context of colon cancer, the aberrant activation of the Wnt/β-catenin signaling pathway is a near-universal feature, often initiated by mutations in downstream components like APC or β-catenin.[3] However, emerging evidence highlights that Frizzled receptors themselves are frequently overexpressed and play a crucial role in amplifying and sustaining oncogenic signaling, even in cells harboring downstream mutations.[4][5]

Several members of the Frizzled family are implicated in colon cancer progression:

-

FZD1 and FZD2: Expression of FZD1 and FZD2 is often absent in normal colonic mucosa and well-differentiated tumors but is highly expressed in poorly differentiated tumors, particularly at the invasive front.[6] This suggests their involvement in tumor invasion and progression.[6]

-

FZD3: FZD3 has been found to be expressed in 100% of colorectal cancer specimens in one study, with expression levels correlating with cancer progression.[7]

-

FZD7: FZD7 is one of the most studied Frizzled receptors in colon cancer. It is frequently upregulated in colon cancer cell lines and tissues and its overexpression is associated with a poorer prognosis.[8][9] FZD7 activates the canonical Wnt/β-catenin pathway, leading to increased cell proliferation, survival, invasion, and metastatic capabilities.[4][5][8][10] Knockdown of FZD7 in colon cancer cells reduces their viability and invasive potential.[4][5]

-

FZD10: FZD10 is also found to be upregulated in primary colon cancer and acts as a positive regulator of the Wnt/β-catenin pathway.[11][12] Its expression is correlated with cancer evolution and it is considered a promising therapeutic target due to its high expression in cancerous tissue and absence in healthy tissue.[1]

Data Presentation: Quantitative Effects of Frizzled Receptor Modulation

The following tables summarize quantitative data from key studies on the functional role of Frizzled receptors in colon cancer cell lines.

| Cell Line | Genetic Modification | Assay | Result | Reference |

| HCT-116 | FZD7 cDNA transfection | TOPflash Reporter Assay | 1.5- to 24.3-fold increase in Tcf transcriptional activity | [4] |

| HCT-116 | FZD7 cDNA transfection | Real-time PCR | 1.5- to 3.4-fold increase in mRNA levels of Wnt target genes (Myc, Cyclin D1, CD44, VEGF, Survivin, Id-2, Jun) | [4] |

| HCT-116 | FZD7 siRNA transfection | TOPflash Reporter Assay | Reduction of Tcf transcriptional activity to 20% to 80% of control | [4] |

| HCT-116 | FZD7 siRNA transfection | Cell Viability Assay | Significant decrease in cell viability | [4] |

| HCT-116 | FZD7 siRNA transfection | Matrigel Invasion Assay | Significant decrease in in vitro invasion activity | [4] |

| HCT-116 | FZD7 overexpression | CCK-8 Proliferation Assay | OD450 at 72h: 1.53±0.15 (vs. 0.99±0.10 in control) | [10] |

| HCT-116 | FZD7 knockdown | CCK-8 Proliferation Assay | OD450 at 72h: 0.85±0.08 (vs. 1.48±0.14 in control) | [10] |

| HCT-116 | FZD7 overexpression | Scratch Migration Assay | Migration rate of 77.2±6.5% (vs. 48.5±4.9% in control) | [10] |

| HCT-116 | FZD7 knockdown | Scratch Migration Assay | Migration rate of 40.2±4.8% (vs. 75.5±6.3% in control) | [10] |

| HCT-116 | FZD7 overexpression | Transwell Invasion Assay | 148±13 invasive cells (vs. 64±7 in control) | [10] |

| HCT-116 | FZD7 knockdown | Transwell Invasion Assay | 58±6 invasive cells (vs. 132±11 in control) | [10] |

| HCT-116 | FZD7 overexpression | Sphere Formation Assay | 3.3±0.3 fold increase vs. control | [10] |

| SW480 | Endogenous HiBiT-FZD7 | Cell Surface Expression Quantification | ~1373 ± 349 FZD7 receptors per cell | [13] |

Table 1: Summary of quantitative data on the effects of FZD7 modulation in colon cancer cell lines.

| Cell Line | Genetic Modification | Assay | Result | Reference |

| Xenopus Embryos | FZD10 mRNA injection | Axis Duplication Assay | Partial axis duplication in 40% of embryos | [11][12] |

| Xenopus Embryos | FZD10 mRNA + Xwnt-8 mRNA co-injection | Axis Duplication Assay | Significantly augmented potential to induce complete axis duplication | [11][12] |

| SW-620 | FZD10 siRNA | Cell Viability Assay | Significant decrease in cell viability | [14] |

Table 2: Summary of quantitative data on the effects of FZD10 modulation.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Frizzled receptors in colon cancer are provided below.

Quantitative Real-Time PCR (qRT-PCR) for Frizzled Gene Expression

This protocol is for the quantification of Frizzled mRNA levels in colon cancer cell lines.

Materials:

-

TRIzol reagent

-

Chloroform

-

Isopropanol

-

75% Ethanol (in DEPC-treated water)

-

RNase-free water

-

Reverse Transcription Kit (e.g., SuperScript II RT)

-

SYBR Green or TaqMan PCR Master Mix

-

Gene-specific forward and reverse primers for FZD of interest and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument (e.g., ABI Prism 7000)

Procedure:

-

RNA Extraction:

-

Homogenize colon cancer cells in TRIzol reagent (1 mL per 10 cm² dish).

-

Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a fresh tube.

-

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Air-dry the pellet and resuspend in RNase-free water. Quantify RNA using a spectrophotometer.

-

-

Reverse Transcription (cDNA Synthesis):

-

In a reaction tube, combine 1-2 µg of total RNA, 1 µL of oligo(dT) or random primers, and 1 µL of dNTP mix. Adjust the total volume with RNase-free water.

-

Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

-

Add RT buffer, MgCl₂, and DTT.

-

Add 1 µL of RNase inhibitor and 1 µL of Reverse Transcriptase.

-

Incubate at 42°C for 50 minutes, followed by inactivation at 70°C for 15 minutes.[15]

-

-

Real-Time PCR:

-

Prepare the reaction mix in each well of a PCR plate: PCR Master Mix, forward primer, reverse primer, cDNA template, and nuclease-free water.

-

Run the PCR program on a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Relative gene expression can be calculated using the 2-ΔΔCt method, normalizing to the housekeeping gene.

-

Western Blot Analysis for Frizzled Protein Detection

This protocol is for the detection and semi-quantification of Frizzled protein levels in colon cancer cell lysates.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the Frizzled protein of interest

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (lysate) and determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

-

TOPflash/FOPflash Reporter Assay for Wnt/β-catenin Signaling Activity

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt/β-catenin pathway.

Materials:

-

Colon cancer cell line (e.g., HCT-116, SW480)

-

TOPflash and FOPflash reporter plasmids

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.

-

Co-transfect cells with the TOPflash or FOPflash plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment (Optional):

-

24 hours post-transfection, cells can be treated with Wnt ligands, inhibitors, or other compounds of interest.

-

-

Cell Lysis and Luciferase Measurement:

-

48 hours post-transfection, wash cells with PBS and lyse with Passive Lysis Buffer.

-

Transfer the lysate to a luminometer plate.

-

Measure Firefly luciferase activity (from TOPflash/FOPflash) and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

The Wnt signaling activity is expressed as the ratio of normalized TOPflash activity to normalized FOPflash activity.

-

Matrigel Invasion Assay

This assay assesses the invasive potential of colon cancer cells in vitro.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium.

-

Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts.

-

Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.

-

-

Cell Seeding:

-

Harvest and resuspend colon cancer cells in serum-free medium.

-

Seed the cells into the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.

-

-

Fixation and Staining:

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with Crystal Violet for 10-20 minutes.

-

Wash the inserts with water to remove excess stain.

-

-

Quantification:

-

Count the number of stained, invaded cells in several random fields under a microscope.

-

The results can be expressed as the average number of invaded cells per field.

-

Mandatory Visualization

References

- 1. Western Blot Protocol | Proteintech Group [ptglab.com]

- 2. elearning.unite.it [elearning.unite.it]

- 3. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

- 4. Frizzled-7 as a Potential Therapeutic Target in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of Wnt ligands and Frizzled receptors in colonic mucosa and in colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]

- 8. Down-regulation of frizzled-7 expression decreases survival, invasion and metastatic capabilities of colon cancer cells [escholarship.org]

- 9. Frizzled homolog proteins, microRNAs and Wnt Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. urfjournals.org [urfjournals.org]

- 11. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. biorxiv.org [biorxiv.org]

- 14. bosterbio.com [bosterbio.com]

- 15. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

Methodological & Application

Application Notes and Protocols for FzM1.8 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

FzM1.8 is a novel small molecule that acts as a potent allosteric agonist of the Frizzled-4 (FZD4) receptor.[1][2][3] Unlike conventional agonists, this compound modulates receptor activity at a site distinct from the orthosteric binding site of endogenous ligands like Wnt proteins. Derived from its parent compound FzM1, a negative allosteric modulator of FZD4, this compound exhibits a unique pharmacological profile by activating Wnt signaling in the absence of Wnt ligands.[1][2] Specifically, it biases the signaling cascade towards the non-canonical PI3K pathway, playing a crucial role in promoting the proliferation of undifferentiated cells and preserving stemness.[1][2] These characteristics make this compound a valuable tool for investigating FZD4-mediated signaling and its implications in various biological processes, including stem cell biology and oncology.

Mechanism of Action

This compound functions as a positive allosteric modulator of the FZD4 receptor. Its mechanism of action involves binding to an allosteric site on FZD4, which is distinct from the Wnt binding site. This binding event induces a conformational change in the receptor, leading to the recruitment of heterotrimeric G proteins and subsequent activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] This mode of action is noteworthy as it bypasses the need for canonical Wnt ligand binding to initiate downstream signaling. The activation of the PI3K pathway by this compound has been shown to be crucial for its effects on maintaining stem cell populations and promoting the growth of undifferentiated cells, particularly in the context of colon cancer.[1]

This compound Signaling Pathway

Caption: this compound allosterically activates the FZD4 receptor, initiating a non-canonical signaling cascade through PI3K.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 322.32 g/mol | |

| Formula | C₁₈H₁₄N₂O₄ | |

| CAS Number | 2204290-85-5 | |

| Purity | ≥98% (HPLC) | |

| Storage | Store at -20°C |

In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| pEC₅₀ | 6.4 | - |

Solubility of this compound

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |

| DMSO | 32.23 | 100 |

Experimental Protocols

General Guidelines for Preparing this compound Stock Solutions

Note: The following data is based on a molecular weight of 322.32 g/mol . Batch-specific molecular weights may vary.

Preparation of a 10 mM Stock Solution in DMSO:

-

Weigh out 1 mg of this compound powder.

-

Add 310.3 µL of high-purity DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot and store at -20°C for short-term storage or -80°C for long-term storage.